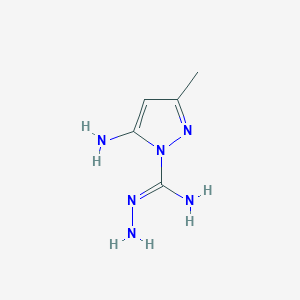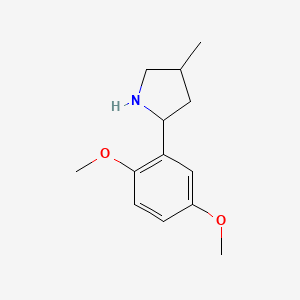![molecular formula C9H14N2O4 B12893847 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a propanoic acid moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
化学反応の分析
Types of Reactions
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The amino and carbonyl groups can participate in substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
類似化合物との比較
Similar Compounds
2-methylpropanoic acid: Similar in structure but lacks the pyrrolidine ring.
2-hydroxy-2-methylpropanoic acid: Contains a hydroxyl group instead of the pyrrolidine ring.
2-amino-2-methylpropanoic acid: Features an amino group but differs in the overall structure.
Uniqueness
The uniqueness of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid lies in its combination of the pyrrolidine ring and the propanoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,8(14)15)11-7(13)5-3-4-6(12)10-5/h5H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t5-/m0/s1 |
InChIキー |
MAZYVKCMGKSLAV-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)
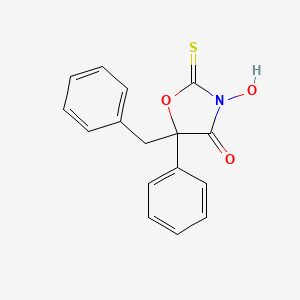
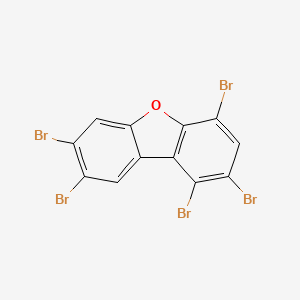
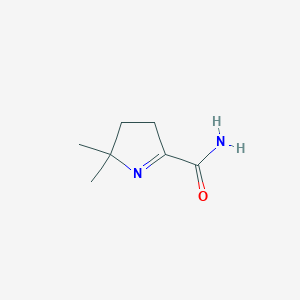
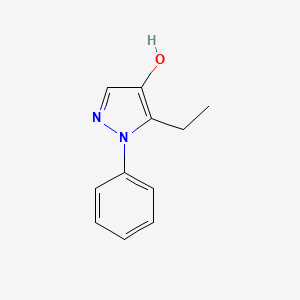
![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
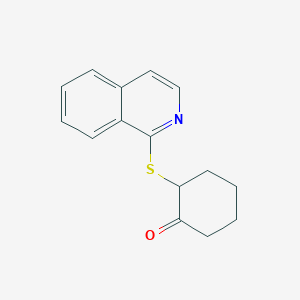
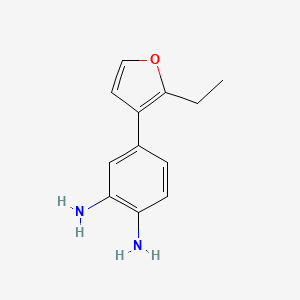
![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)


